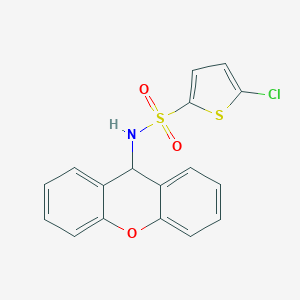![molecular formula C12H17NO B270661 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide, also known as TDA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that possesses unique structural features, making it an attractive target for drug discovery and development.
作用機序
The mechanism of action of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is not fully understood. However, it has been suggested that 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been found to bind to the mu-opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been found to reduce inflammation and pain, as well as inhibit tumor growth. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been found to have a protective effect on neurons, preventing cell death in models of Parkinson's disease.
実験室実験の利点と制限
One advantage of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is also stable under a range of conditions, making it easy to handle in the laboratory. However, one limitation of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide. One area of interest is the development of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide and to identify potential targets for drug development. Finally, the synthesis of novel derivatives of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide may lead to the discovery of compounds with improved pharmacological properties.
合成法
The synthesis of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide involves the reaction of tricyclo[3.3.1.1~3,7~]dec-2-ene with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide. The synthesis of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is relatively straightforward and can be achieved in a few steps with high yield.
科学的研究の応用
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2-adamantylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDXQZJLFHYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Adamantylidene)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)

![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)


![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)